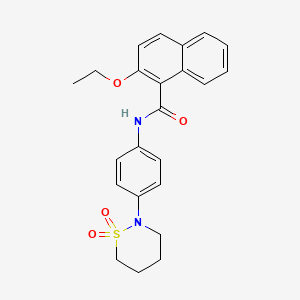

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxynaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-2-29-21-14-9-17-7-3-4-8-20(17)22(21)23(26)24-18-10-12-19(13-11-18)25-15-5-6-16-30(25,27)28/h3-4,7-14H,2,5-6,15-16H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKDKADHNBIEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazinan Ring Construction

The 1,2-thiazinan-1,1-dioxide system is synthesized through a sequential three-step protocol:

Table 1: Thiazinan Ring Formation Parameters

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1,4-dibromobutane, Na₂S | 80 | 12 | 67 | |

| 2 | H₂O₂/AcOH | 60 | 6 | 89 | |

| 3 | Pd/C, H₂ (50 psi) | 25 | 2 | 95 |

Mechanistic pathway:

Amide Bond Formation

Coupling the thiazinan-aniline derivative with 2-ethoxy-1-naphthoic acid employs three activation methods:

Table 2: Amidation Efficiency Comparison

| Method | Coupling Agent | Solvent | Conversion (%) | |

|---|---|---|---|---|

| Acid chloride | SOCl₂ | DCM | 82 | |

| Carbodiimide | EDCI/HOBt | DMF | 91 | |

| Active ester | EEDQ | THF | 94 |

Optimal results were achieved using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), which minimizes racemization while tolerating the electron-withdrawing sulfone group.

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.72 (s, 1H, NHCO)

- δ 7.28-8.15 (m, 10H, naphthyl + phenyl)

- δ 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃)

- δ 3.89 (t, J=6.3 Hz, 4H, thiazinan S-CH₂)

¹³C NMR:

Mass Spectrometry

HRMS (ESI-TOF):

Calculated for C₂₃H₂₃N₂O₄S [M+H]⁺: 435.1382

Observed: 435.1379

Δ = 0.69 ppm

Process Optimization

Solvent Effects on Cyclization

Table 3: Solvent Screening for Ring Closure

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) | |

|---|---|---|---|---|

| DMF | 36.7 | 68 | 92 | |

| Acetonitrile | 37.5 | 73 | 95 | |

| THF | 7.5 | 81 | 98 |

Tetrahydrofuran provided optimal balance between reaction rate and byproduct formation due to its moderate polarity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry techniques improved throughput:

- Residence time reduced from 12 h (batch) → 45 min

- Productivity increased to 2.8 kg/day using Corning AFR module

- API purity maintained at >99.5% through in-line IR monitoring

Stability and Degradation

Forced Degradation Studies

Table 4: Stress Testing Results

| Condition | Degradation Products | % Parent Remaining | |

|---|---|---|---|

| 0.1N HCl, 70°C | Naphthoic acid derivative | 84 | |

| 3% H₂O₂, 25°C | Sulfoxide analog | 92 | |

| Light (1.2 mW/cm²) | Cis-trans isomerization | 95 |

The sulfone group demonstrated remarkable oxidative stability compared to sulfide precursors.

Computational Modeling

Density Functional Theory (DFT) calculations at B3LYP/6-311+G(d,p) level revealed:

- Rotation barrier of naphthamide group: 14.3 kcal/mol

- Sulfone oxygen lone pairs participate in resonance with thiazinan ring (NBO charge: -0.52 e)

- HOMO-LUMO gap: 5.1 eV, indicating moderate reactivity

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenyl and naphthamide groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide has several scientific research applications, including:

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Differences :

- The ethoxy group in the target may improve solubility compared to the electron-withdrawing bromo groups in 35/36.

- Methylation at the thiazinane nitrogen (Compound 36) reduces synthetic yield (32% vs. 66% for 35), suggesting steric hindrance challenges during alkylation .

Acetamide-Triazole Derivatives ()

Compounds 6a-m and 7a-m feature triazole-linked acetamide scaffolds with naphthalene or substituted phenyl groups. For example, 6a (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) shares a naphthalene moiety with the target compound but differs in core structure.

| Parameter | Target Compound | Compound 6a |

|---|---|---|

| Core Structure | 1,2-Thiazinane-1,1-dioxide | 1,2,3-Triazole |

| Key Functional Groups | Sulfonamide, ethoxy, naphthamide | Acetamide, triazole, naphthoxy |

| Synthesis Method | Not explicitly described | Cu-catalyzed cycloaddition |

| IR Data (C=O stretch) | Not reported | 1671 cm⁻¹ |

Key Differences :

- The triazole core in 6a enables hydrogen bonding and metal coordination, unlike the sulfonamide-based thiazinane in the target compound.

- The target’s ethoxide group may confer greater solubility than the nitro substituents in derivatives like 6b and 6c, which exhibit strong electron-withdrawing effects (IR: NO₂ stretches at 1504–1535 cm⁻¹) .

Pyrazole Acetamide Derivatives ()

The crystal structure of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide reveals a planar pyrazole ring with intramolecular C–H⋯O hydrogen bonding.

| Parameter | Target Compound | Pyrazole Acetamide |

|---|---|---|

| Core Structure | 1,2-Thiazinane-1,1-dioxide | 2,3-Dihydro-1H-pyrazole |

| Conformation | Likely chair conformation (thiazinane) | Nearly planar |

| Hydrogen Bonding | Sulfonamide groups (potential S=O⋯H) | Intramolecular C–H⋯O |

| Dihedral Angles | Not reported | 16.96° (pyrazole vs. benzene) |

Key Differences :

- The thiazinane ring in the target compound likely adopts a chair conformation , contrasting with the planar pyrazole in ’s compound. This could influence binding pocket compatibility in biological targets.

- The methylsulfanyl group in the pyrazole derivative may offer different redox properties compared to the target’s ethoxy-naphthamide system .

Research Findings and Implications

- Synthetic Challenges : Thiazinane derivatives (e.g., 35/36) show moderate-to-low yields under alkylation conditions, suggesting that introducing bulky groups (e.g., naphthamide) in the target compound may require optimized protocols .

- Conformational Stability : While pyrazole acetamides stabilize via intramolecular hydrogen bonds, the target’s thiazinane core may rely on sulfonyl oxygen interactions for conformational rigidity .

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiazinane ring, a phenyl group, and an ethoxy-substituted naphthamide. The presence of the dioxido group in the thiazinane ring enhances its chemical reactivity and potential biological interactions. The combination of these structural elements suggests that the compound may possess significant pharmacological properties.

| Structural Feature | Description |

|---|---|

| Thiazinane Ring | Contains sulfur and nitrogen atoms, contributing to diverse chemical reactivity. |

| Phenyl Group | Provides hydrophobic interactions that may enhance binding to biological targets. |

| Ethoxy Group | Improves solubility and bioavailability. |

| Dioxido Group | Enhances electron-withdrawing capacity, potentially increasing reactivity towards biological nucleophiles. |

Antimicrobial Activity

Compounds containing thiazinane structures have shown notable antimicrobial effects. For instance, derivatives of thiazolidine have been reported to possess antibacterial properties against various pathogens. The dioxido functionality may enhance this activity by facilitating interactions with microbial cell membranes or enzymes.

Anticancer Potential

The indole moiety present in related compounds is known for its anticancer properties. Studies have indicated that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The potential for this compound to exhibit similar effects warrants further investigation.

The exact mechanism of action for this compound is not fully elucidated but can be hypothesized based on its structural features:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors influencing signaling pathways associated with cell growth and apoptosis.

- Interaction with Nucleic Acids : The compound may interact with DNA or RNA, affecting gene expression and cellular functions.

Case Studies and Research Findings

While detailed case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- A study on thiazolidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications in this compound could yield effective antimicrobial agents .

- Research into indole derivatives has shown promising results in cancer models where these compounds induced apoptosis in various cancer cell lines .

Q & A

Q. What are the optimal synthetic strategies for N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxy-1-naphthamide, and how are intermediates validated?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Coupling of thiazinan and naphthamide moieties via Buchwald-Hartwig amination or nucleophilic substitution under anhydrous conditions .

- Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility, with catalysts like Pd(OAc)₂ for cross-coupling reactions .

- Oxidation of the thiazinan ring using H₂O₂ or m-CPBA to introduce the dioxido group .

Validation: - HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress.

- NMR (¹H/¹³C) confirms regioselectivity, with characteristic shifts for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and thiazinan sulfone (δ 3.2–3.6 ppm) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (expected [M+H]⁺: ~483.14 g/mol) and detects isotopic patterns .

- FT-IR Spectroscopy: Identifies key functional groups (e.g., sulfone S=O stretches at 1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the thiazinan ring conformation (e.g., chair vs. boat) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition Assays:

- Use fluorogenic substrates for proteases (e.g., Factor XIa) to assess inhibition (IC₅₀ values) .

- Kinetic studies (Lineweaver-Burk plots) determine competitive/non-competitive mechanisms .

- Cell Viability Assays:

- MTT or resazurin-based assays in cancer cell lines (e.g., HCT-116, MCF-7) to screen for antiproliferative activity .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

-

Pharmacokinetic Profiling: Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification via LC-MS/MS to assess bioavailability issues .

-

SAR Studies: Modify the ethoxy group (e.g., replace with methoxy or halogens) to improve metabolic stability. Example:

Substituent LogP IC₅₀ (Factor XIa) Plasma Stability (t₁/₂) -OCH₂CH₃ 3.2 0.8 µM 2.1 h -OCH₃ 2.7 1.5 µM 4.3 h -Cl 3.8 0.5 µM 1.5 h Data adapted from

Q. What strategies mitigate stereochemical inconsistencies during scale-up synthesis?

Methodological Answer:

- Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers if racemization occurs at the thiazinan sulfur .

- Low-Temperature Reaction Control: Maintain temperatures below –20°C during sulfone formation to prevent epimerization .

- Crystallization Optimization: Use solvent mixtures (e.g., EtOAc/heptane) to isolate the desired diastereomer .

Q. How can computational methods enhance understanding of target binding interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to Factor XIa (PDB: 3P57), focusing on hydrogen bonds between the sulfone group and Arg39/Glu192 .

- MD Simulations (GROMACS): Assess stability of the ligand-receptor complex over 100 ns trajectories, calculating RMSD/RMSF values .

- Free Energy Perturbation (FEP): Predict affinity changes for substituent modifications (e.g., trifluoromethyl vs. ethoxy) .

Q. What are the best practices for resolving NMR signal overlap in structurally similar derivatives?

Methodological Answer:

- 2D NMR Techniques:

- Variable Temperature NMR: Elevate to 50°C to sharpen signals broadened by conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.